molecular formula C12H22ClNO B1596160 2-(2-Adamantylamino)ethanol hydrochloride CAS No. 52917-73-4

2-(2-Adamantylamino)ethanol hydrochloride

Cat. No. B1596160
CAS RN: 52917-73-4
M. Wt: 231.76 g/mol
InChI Key: LRWIIBUSNDLULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Adamantylamino)ethanol hydrochloride, also known as AEA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. AEA is a derivative of adamantane, a polycyclic hydrocarbon that has been used in the development of antiviral and antitumor drugs.

Scientific Research Applications

2-(2-Adamantylamino)ethanol hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, immunology, and cancer research. 2-(2-Adamantylamino)ethanol hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-Adamantylamino)ethanol hydrochloride has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases. In cancer research, 2-(2-Adamantylamino)ethanol hydrochloride has been shown to have anti-tumor effects and may be a promising candidate for the development of new cancer therapies.

Mechanism of Action

The exact mechanism of action of 2-(2-Adamantylamino)ethanol hydrochloride is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 2-(2-Adamantylamino)ethanol hydrochloride has been shown to interact with the endocannabinoid system, which plays a role in the regulation of various physiological processes such as pain, mood, and appetite. 2-(2-Adamantylamino)ethanol hydrochloride has also been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(2-Adamantylamino)ethanol hydrochloride has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. 2-(2-Adamantylamino)ethanol hydrochloride has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. 2-(2-Adamantylamino)ethanol hydrochloride has also been shown to enhance the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(2-Adamantylamino)ethanol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. 2-(2-Adamantylamino)ethanol hydrochloride is also stable and can be stored for long periods of time. However, there are also limitations to the use of 2-(2-Adamantylamino)ethanol hydrochloride in lab experiments. 2-(2-Adamantylamino)ethanol hydrochloride has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(2-Adamantylamino)ethanol hydrochloride can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-Adamantylamino)ethanol hydrochloride. One area of research is the development of new therapeutic applications for 2-(2-Adamantylamino)ethanol hydrochloride, particularly in the treatment of neurodegenerative diseases and cancer. Another area of research is the development of new synthetic methods for 2-(2-Adamantylamino)ethanol hydrochloride that may improve its solubility and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Adamantylamino)ethanol hydrochloride and its potential interactions with other signaling pathways in cells.
Conclusion:
In conclusion, 2-(2-Adamantylamino)ethanol hydrochloride is a chemical compound that has potential therapeutic applications in a variety of fields. 2-(2-Adamantylamino)ethanol hydrochloride can be synthesized through a relatively simple process and has been shown to have neuroprotective, immunomodulatory, and anti-tumor effects. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of 2-(2-Adamantylamino)ethanol hydrochloride as a therapeutic agent.

properties

IUPAC Name

2-(2-adamantylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-14H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWIIBUSNDLULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200967
Record name Ethanol, 2-(2-adamantylamino)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Adamantylamino)ethanol hydrochloride

CAS RN

52917-73-4
Record name Ethanol, 2-(2-adamantylamino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052917734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-adamantylamino)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Adamantylamino)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Adamantylamino)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Adamantylamino)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Adamantylamino)ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Adamantylamino)ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Adamantylamino)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.